molecular formula C9H11BrO5 B14002359 5-Bromo-6-hydroxybicyclo[2.2.1]heptane-2,3-dicarboxylic acid CAS No. 5437-14-9

5-Bromo-6-hydroxybicyclo[2.2.1]heptane-2,3-dicarboxylic acid

Cat. No.: B14002359
CAS No.: 5437-14-9
M. Wt: 279.08 g/mol
InChI Key: HSXXTRKWGMTWDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-hydroxybicyclo[221]heptane-2,3-dicarboxylic acid is a bicyclic compound with a unique structure that includes a bromine atom and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-hydroxybicyclo[2.2.1]heptane-2,3-dicarboxylic acid typically involves the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a dienophile. This method is favored for its ability to produce the bicyclic structure with high stereoselectivity . The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-hydroxybicyclo[2.2.1]heptane-2,3-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution of the bromine atom can result in various functionalized derivatives .

Mechanism of Action

The mechanism by which 5-Bromo-6-hydroxybicyclo[2.2.1]heptane-2,3-dicarboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Properties

CAS No.

5437-14-9

Molecular Formula

C9H11BrO5

Molecular Weight

279.08 g/mol

IUPAC Name

5-bromo-6-hydroxybicyclo[2.2.1]heptane-2,3-dicarboxylic acid

InChI

InChI=1S/C9H11BrO5/c10-6-2-1-3(7(6)11)5(9(14)15)4(2)8(12)13/h2-7,11H,1H2,(H,12,13)(H,14,15)

InChI Key

HSXXTRKWGMTWDD-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(C1C(C2O)Br)C(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.